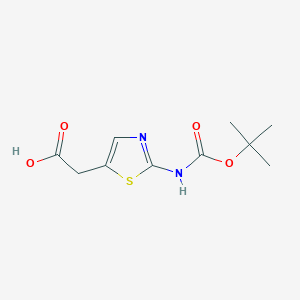
2-Methylthiazol-5-amine
Descripción general
Descripción
2-Methylthiazol-5-amine is a compound that is part of the thiazole family, a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and chemical properties of related thiazole derivatives, which can be extrapolated to understand the characteristics of this compound.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of thiourea with various reagents. For instance, 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline was synthesized by treating thiourea with 5-chloroacetyl-8-hydroxyquinoline . Similarly, 5-Methyl-2-ethylthiazole was synthesized from an amine, sulfur, and DMF, followed by extraction and purification steps . These methods suggest that the synthesis of this compound could potentially involve similar starting materials and reagents, with modifications to introduce the methyl group at the appropriate position on the thiazole ring.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The structure of these compounds is often confirmed using techniques such as NMR, IR, and mass spectrometry . X-ray crystallography provides detailed insights into the arrangement of atoms within the crystal lattice and the intermolecular interactions, such as hydrogen bonding and π-interactions . These techniques would be applicable for analyzing the molecular structure of this compound.
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions, leading to the formation of a wide range of products. For example, the reaction of aminothiazol derivatives with aromatic aldehydes produces Schiff bases, which can further react to form thiazolo-s-triazines . The reactivity of the amino group in thiazole compounds is a key feature that allows for further functionalization, as seen in the synthesis of triazole and triazinone derivatives . These reactions highlight the versatility of thiazole derivatives in chemical synthesis, which would also apply to this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents on the thiazole ring can significantly alter these properties. For instance, the introduction of a methyl group can affect the compound's hydrophobicity and steric profile . Spectroscopic data, such as NMR and IR spectra, provide information on the functional groups present and their chemical environment . The antimicrobial activities of these compounds indicate potential applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
Tautomerism and Substituent Effects
Research by Hyengoyan et al. (2005) explored the amine-imine tautomerism of various 2-aminothiazole derivatives. The study demonstrated how different substituents influence the tautomeric equilibrium, highlighting the chemical versatility of such compounds.
Interactions with Isothiazolones
Ghosh (1999) investigated the reaction of isothiazolones with amines, including 2-methylthiazol-5-amine analogs. This study is significant for industrial applications, particularly in microbicide effectiveness in various products like cosmetics and metalworking fluids, by understanding the degradation pathways of isothiazolone molecules in the presence of amines.
Electrochemical Synthesis Applications
Feroci et al. (2005) developed an efficient electrochemical method for synthesizing 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2. This process, including this compound derivatives, presents a green chemistry approach, avoiding the use of toxic chemicals and offering good to excellent yields.
Antiprion Activity
A study by Gallardo-Godoy et al. (2011) identified 2-aminothiazoles as promising compounds in the search for therapeutics against prion diseases. The research highlighted structure-activity relationships and the ability of these compounds to achieve high concentrations in the brain, crucial for treating such diseases.
Photophysical Properties in Synthesis
The work by Murai et al. (2017) on5-N-Arylamino-4-methylthiazoles, synthesized from 4-methylthiazole, revealed the potential of this compound derivatives in photophysical applications. The study showed how different substituents, especially electron-accepting groups, can induce substantial shifts in fluorescence, opening up possibilities in materials science and photonics.
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a heterocyclic building block and is known to be a major alkaline metabolite of certain drugs
Mode of Action
It is known that the compound can be used in the preparation of various compounds, including acrylamide monomer, 5-methyl-2-thiozyl methacrylamide (mtmaam), and mixed-ligand dien-cu (ii) complexes . These compounds may interact with their respective targets, leading to various biochemical changes.
Biochemical Pathways
For instance, the preparation of mixed-ligand dien-Cu (II) complexes suggests potential involvement in metal ion homeostasis .
Result of Action
It is known that the compound can be used in the preparation of a new series of schiff mono/dibase coordination compounds, which have potential anticancer and antibacterial activities . This suggests that 2-Methylthiazol-5-amine may have indirect effects on cellular proliferation and microbial growth.
Análisis Bioquímico
Biochemical Properties
2-Methylthiazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many substances. The compound can act as a substrate for these enzymes, leading to its biotransformation into different metabolites. Additionally, this compound has been shown to form complexes with metal ions, which can influence its biochemical activity and interactions with other biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter the activity of key metabolic enzymes, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and either inhibit or activate their activity. For example, it has been found to inhibit certain kinases, which are enzymes that play a role in cell signaling and growth. This inhibition can lead to changes in cellular functions and processes. Additionally, this compound can affect gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can become toxic and cause adverse effects. Studies have reported threshold effects, where the compound’s impact on cellular and physiological functions changes significantly beyond a certain dosage. High doses of this compound have been associated with liver toxicity and other adverse effects in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with other molecules. This process results in the formation of various metabolites that can be excreted from the body. The compound’s interaction with these enzymes can also affect the metabolic flux and levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function. For example, its interaction with metal ions can affect its distribution and biochemical activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity. For instance, this compound has been found to localize in the mitochondria, where it can affect cellular energy production and metabolism .
Propiedades
IUPAC Name |
2-methyl-1,3-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-6-2-4(5)7-3/h2H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSUZAVUCMIBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609988 | |
| Record name | 2-Methyl-1,3-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89281-44-7 | |
| Record name | 2-Methyl-1,3-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3-thiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)


![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)


![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)

![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)



![7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B1342445.png)